molecular formula C11H13ClN2O2 B2793627 N-allyl-N'-(3-chloro-4-methoxyphenyl)urea CAS No. 860609-17-2

N-allyl-N'-(3-chloro-4-methoxyphenyl)urea

Cat. No. B2793627
CAS RN: 860609-17-2
M. Wt: 240.69
InChI Key: ARVVRZBARPZFOC-UHFFFAOYSA-N
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Description

“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” consists of an allyl group (C3H5-) and a 3-chloro-4-methoxyphenyl group attached to a urea (NH2CONH2) core . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” has a molecular weight of 240.69 . Other physical and chemical properties such as melting point, boiling point, and density can be determined experimentally.

Mechanism of Action

The mechanism of action of “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards associated with “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research involving “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” are not specified in the search results. This compound could potentially be used in a variety of chemical or biological research contexts .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVRZBARPZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea

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